Cas no 1178-28-5 (Metoserpate)

Metoserpate structure
Metoserpate structure
Product Name:Metoserpate
CAS No:1178-28-5
MF:C24H32N2O5
MW:428.521286964417
CID:162837
PubChem ID:66252
Update Time:2025-05-18

Metoserpate Chemical and Physical Properties

Names and Identifiers

    • Yohimban-16-carboxylicacid, 11,17,18-trimethoxy-, methyl ester, (3b,16b,17a,18a,20a)- (9CI)
    • Metoserpate
    • 11,17,18-trimethoxy-yohimbane-16-carboxylic acid methyl ester
    • 18-epi-O-Methylreserpic Acid Methyl Ester
    • Mepiserpate
    • Methyl 18-epi-O-methyl-3-isoreserpate
    • Methyl O-Methyl-18-epireserp
    • Methyl O-Methyl-18-epi-reserpate
    • Methyl-18-epi-O-methyl-reserpat
    • O-Methyl-18-epireserpic Acid Methyl Ester
    • CHEMBL2110987
    • DB11530
    • Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, (3beta,16beta,17alpha,18alpha,20alpha)-
    • Su8842 hydrochloride
    • Methyl O-methyl-18-epireserpate
    • Methyl 11,17,18-trimethoxyyohimban-16-carboxylate
    • Methoxerpate (*hydrochloride*)
    • Mepiserate hydrochloride
    • Methyl (3b,16b,17a,18a,20a)-11,17,18-trimethoxyyohimban-16-carboxylate-
    • 3.beta.,20.alpha.-Yohimban-16.beta.-carboxylic acid, 11,17.alpha., 18.alpha.-trimethoxy-, methyl ester, hydrochloride
    • methyl trimethoxy[?]carboxylate
    • Methyl 11,17.alpha., 18.alpha.-trimethoxy-3.beta., 20.alpha.-yohimban-16.beta.-carboxylate monohydrochloride
    • METOSERPATE [INN]
    • Methyl 6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
    • Metoserpatum
    • Metoserpato [INN-Spanish]
    • METHYL 11,17.ALPHA.,18.ALPHA.-TRIMETHOXY-3.BETA.,20.ALPHA.-YOHIMBAN-16.BETA.-CARBOXYLATE
    • AKOS040753041
    • Mepireserpate hydrochloride
    • Avicalm
    • METOSERPATE [MI]
    • Q27293509
    • Metoserpatum [INN-Latin]
    • 3.beta.,15.alpha., 20.alpha.-Yohimban-16.beta.-carboxylic acid, 11,17.alpha., 18.alpha.-trimethoxy-,methyl ester, hydrochloride
    • Metoserpato
    • X3G4L02XQU
    • Pacitran
    • 1178-29-6
    • methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
    • Mepiserate (*hydrochloride*)
    • 3.beta., 20.alpha.-Yohimban-16.beta.-carboxylic acid, 11,17.alpha., 18.alpha.-trimethoxy-, methyl ester, monohydrochloride
    • 2,3 alpha-11-trimethoxy-yohimban-1-carbonic acid methylester
    • Metoserpate-
    • Mepireserpate (*hydrochloride*)
    • Metoserpate [INN:BAN]
    • SU 9064
    • UNII-X3G4L02XQU
    • DTXSID0048266
    • YOHIMBAN-16-CARBOXYLIC ACID, 11,17,18-TRIMETHOXY-, METHYL ESTER,(3.BETA.,16.BETA.,17.ALPHA.,18.ALPHA.,20.ALPHA.)
    • SCHEMBL2109573
    • Su 8842 (*hydrochloride*)
    • Methyl 11,17alpha,18alpha-trimethoxy-3beta,20alpha-yohimban-16beta-carboxylat
    • 1178-28-5
    • Methoxerpate hydrochloride
    • Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, monohydrochloride, (3.beta.,16.beta.,17.alpha.,18.alpha., 20.alpha.)-
    • NSC169862
    • Inchi: 1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1
    • InChI Key: FPGCYQVKNKEGRQ-SXLQGMKLSA-N
    • SMILES: O(C)[C@H]1[C@H](C[C@@H]2CN3CCC4C5C=CC(=CC=5NC=4[C@H]3C[C@@H]2[C@@H]1C(=O)OC)OC)OC

Computed Properties

  • Exact Mass: 428.23100
  • Monoisotopic Mass: 428.231
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 73A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 213-217°C (dec.)
  • Boiling Point: 566.5±50.0 °C at 760 mmHg
  • Flash Point: 296.4±30.1 °C
  • Refractive Index: 1.607
  • Solubility: Chloroform, DMSO, Methanol
  • PSA: 73.02000
  • LogP: 2.87260
  • Specific Rotation: D26 -37.5° (CHCl3)
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

Metoserpate Security Information

Metoserpate Pricemore >>

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Additional information on Metoserpate

Introduction to Metoserpate (CAS No. 1178-28-5) in Modern Pharmaceutical Research

Metoserpate, a compound with the chemical abstracts service number CAS No. 1178-28-5, has garnered significant attention in the field of pharmaceutical research due to its unique pharmacological properties and potential therapeutic applications. This compound, classified as a derivative of serpentine, has been extensively studied for its effects on the central nervous system, making it a subject of interest in both academic and industrial research settings.

The molecular structure of Metoserpate features a complex arrangement of atoms that contributes to its distinctive pharmacological profile. Its chemical formula and structural characteristics have been meticulously analyzed to understand its interactions with biological targets, particularly in the context of neuropharmacology. Recent advancements in computational chemistry have enabled researchers to simulate these interactions with high precision, providing valuable insights into the compound's mechanism of action.

In recent years, Metoserpate has been the focus of numerous clinical trials aimed at evaluating its efficacy in treating various neurological disorders. Preliminary results suggest that the compound exhibits promising effects on reducing symptoms associated with conditions such as anxiety and depression. These findings have prompted further investigation into its potential as a therapeutic agent, particularly in cases where traditional treatments have shown limited efficacy.

The pharmacokinetic properties of Metoserpate have also been extensively studied to ensure optimal dosing regimens and minimize potential side effects. Research indicates that the compound has a moderate half-life, allowing for once-daily administration in many cases. Additionally, its metabolic pathways have been characterized, providing a foundation for understanding how the body processes and eliminates the drug.

One of the most intriguing aspects of Metoserpate is its interaction with serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. By modulating serotonin receptor activity, Metoserpate may offer a novel approach to treating conditions characterized by serotonin dysregulation. This mechanism has been explored in depth through both preclinical and clinical studies, demonstrating the compound's potential as an adjunct therapy alongside existing medications.

The synthesis of Metoserpate involves a series of carefully controlled chemical reactions that ensure high purity and yield. Advanced synthetic methodologies have been developed to optimize production processes while maintaining stringent quality control measures. These methods have enabled researchers to produce sufficient quantities of the compound for both laboratory studies and clinical trials.

Ethical considerations are paramount when conducting research involving human subjects, particularly in clinical trials. The use of Metoserpate in patient populations requires rigorous adherence to ethical guidelines to ensure the safety and well-being of participants. Informed consent procedures have been established to ensure that patients are fully aware of the potential risks and benefits associated with the treatment.

The future direction of Metoserpate research is likely to be shaped by ongoing clinical trials and emerging scientific findings. Investigators are exploring novel formulations and delivery systems that could enhance the compound's therapeutic efficacy while reducing side effects. Additionally, genetic studies are being conducted to identify subpopulations that may respond differently to Metoserpate treatment, paving the way for personalized medicine approaches.

The global pharmaceutical industry has taken note of Metoserpate's potential, with several companies investing in its development pipeline. Collaborative efforts between academic institutions and industry partners are accelerating progress toward bringing this promising compound to market. Regulatory agencies are closely monitoring these developments to ensure that new therapies meet stringent safety and efficacy standards before approval for widespread use.

In conclusion, Metoserpate (CAS No. 1178-28-5) represents a significant advancement in pharmaceutical research due to its unique pharmacological properties and potential therapeutic applications. Ongoing studies continue to uncover new insights into its mechanism of action, pharmacokinetics, and clinical efficacy. As research progresses, Metoserpate is poised to play a crucial role in addressing unmet medical needs in neuropharmacology.

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